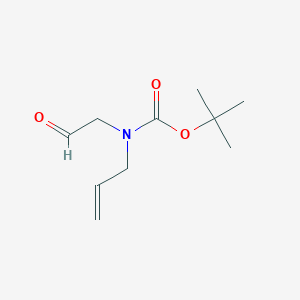

tert-Butyl allyl(2-oxoethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

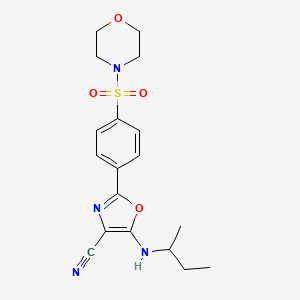

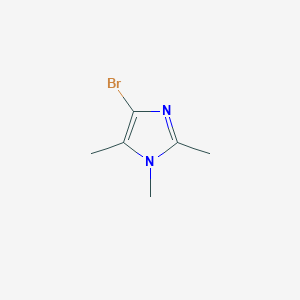

“tert-Butyl allyl(2-oxoethyl)carbamate” is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 . It is a colorless to yellow liquid .

Molecular Structure Analysis

The InChI code for “tert-Butyl allyl(2-oxoethyl)carbamate” is1S/C10H17NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h5,8H,1,6-7H2,2-4H3 . This indicates the presence of an allyl group, a carbamate group, and a 2-oxoethyl group in the molecule. Physical And Chemical Properties Analysis

“tert-Butyl allyl(2-oxoethyl)carbamate” has a storage temperature of -20°C . It has a refractive index of n20/D 1.455 (lit.) . The compound is predicted to have a density of 1.035±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Organic Building Block

N-Boc-2-aminoacetaldehyde is an organic building block . It can be used in various organic synthesis reactions, contributing to the formation of complex organic molecules.

Synthesis of γ-Aminobutyric Acid (GABA)-derived α-Keto Amide/Ester Units

It reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . This reaction is useful in the synthesis of GABA analogs, which have potential applications in neuroscience research.

α-Methylenation

α-Methylenation of this amino aldehyde proceeds in a quick and efficient manner using a recently reported protocol involving formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala . This reaction is useful in the synthesis of α-methylene carbonyl compounds, which are important in organic synthesis.

Three-Component Synthesis of Pyrrolidines

N-Boc-2-aminoacetaldehyde is also used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition . Pyrrolidines are five-membered nitrogen-containing heterocycles that are found in many natural products and pharmaceuticals.

Total Synthesis of (+)-Negamycin

It serves as a starting reagent in the total synthesis of (+)-negamycin . Negamycin is a naturally occurring antibiotic that has shown promise in the treatment of Duchenne muscular dystrophy.

Synthesis of (E)-Ethyl 4-((tert-Butoxycarbonyl)amino)but-2-enoate

N-Boc-2-aminoacetaldehyde is used in the synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate . This compound is a useful intermediate in organic synthesis.

Synthesis of 2,2′-Bipyridine

It is used in the synthesis of 2,2′-bipyridine . 2,2′-Bipyridine is a commonly used ligand in inorganic and organometallic chemistry.

Building Block in the Synthesis of a Protected Pyrroloproline

Lastly, N-Boc-2-aminoacetaldehyde is a building block in the synthesis of a protected pyrroloproline . Pyrroloproline is a non-proteinogenic amino acid that is used in peptide synthesis.

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s known that it’s used as a reagent in organic synthesis , particularly in the synthesis of amino acids and peptide compounds .

Biochemical Pathways

It’s used in organic synthesis, suggesting it may interact with a variety of biochemical pathways depending on the context of its use .

Result of Action

Its primary use as a reagent in organic synthesis suggests that its effects are likely dependent on the specific reactions it’s used in .

Action Environment

The action of tert-Butyl allyl(2-oxoethyl)carbamate can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it’s recommended to be stored at -20°C . Furthermore, its reactivity may be influenced by the presence of other chemicals in the reaction environment .

Propiedades

IUPAC Name |

tert-butyl N-(2-oxoethyl)-N-prop-2-enylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h5,8H,1,6-7H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKTUZWBJIESMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(2,4-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2401881.png)

![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B2401889.png)

![1-methanesulfonyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperidine-4-carboxamide](/img/structure/B2401891.png)

![(4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2401900.png)

![Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2401904.png)